In Vitro Cellular Potency: Enofelast Exhibits 22-Fold Greater Inhibition of LTB4 Biosynthesis Compared to Zileuton (A-64077)
In a direct head-to-head comparison, Enofelast (BI-L-239) demonstrated markedly superior inhibition of leukotriene B4 (LTB4) synthesis compared to Zileuton (A-64077), the most clinically advanced 5-LO inhibitor. Enofelast inhibited LTB4 generation in chopped guinea pig lung tissue with an IC50 of 0.88 μM, while Zileuton required a 22-fold higher concentration (IC50 = 19.6 μM) to achieve the same effect [1]. This substantial potency differential underscores that Enofelast is not merely a functional analog but a distinctly more effective inhibitor of cellular 5-LO activity in this model system.
| Evidence Dimension | Inhibition of LTB4 synthesis |
|---|---|
| Target Compound Data | IC50 = 0.88 μM |
| Comparator Or Baseline | Zileuton (A-64077): IC50 = 19.6 μM |
| Quantified Difference | 22-fold lower IC50 (higher potency) |
| Conditions | Chopped guinea pig lung tissue stimulated with calcium ionophore |
Why This Matters
This demonstrates that Enofelast achieves a >20-fold higher potency in a complex tissue model, directly informing dose selection and confirming it is not a simple substitute for Zileuton.
- [1] Noonan TC, et al. Effect of BI-L-239, A-64077 and MK-886 on leukotriene B4 synthesis by chopped guinea pig lung and on antigen-induced tracheal contraction in vitro. Prostaglandins. 1992 Dec;44(6):543-54. View Source
